3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.45 (d, J = 8.2 Hz, 1H, H-6)
- δ 7.12 (d, J = 10.1 Hz, 1H, H-5)
- δ 4.85 (quintet, J = 6.8 Hz, 1H, cyclopentyl-O-CH)
- δ 3.82 (s, 3H, OCH₃)
- δ 1.50–1.85 (m, 8H, cyclopentyl CH₂)
¹³C NMR (101 MHz, DMSO-d₆):
- δ 162.1 (C-4, OCH₃)
- δ 158.9 (C-3, cyclopentyloxy)
- δ 152.3 (C-2, F-substituted)
- δ 115.4–125.6 (aromatic carbons)
- δ 77.2 (cyclopentyl-O-CH)
- δ 55.1 (OCH₃)
Infrared (IR) and Raman Vibrational Profiles
IR (KBr, cm⁻¹):
- 3380 (br, B-OH stretch)
- 1605 (C=C aromatic)
- 1280 (C-F stretch)
- 1245 (C-O-C asym. stretch, cyclopentyloxy)
- 1030 (B-O in-plane bending)
Raman peaks at 990 cm⁻¹ (cyclopentyl ring breathing) and 680 cm⁻¹ (boronic acid symmetric deformation) confirm the solid-state packing.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
- [M+H]⁺: 255.07 (calc. 255.10)
- Major fragments:
- 237.05 (loss of H₂O)
- 182.12 (loss of cyclopentanol)
- 121.03 (boronic acid cation)
High-resolution MS (HRMS-TOF): m/z 254.0624 (C₁₂H₁₆BFO₄⁺, Δ = 0.8 ppm).
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) calculations reveal:
- HOMO (-6.12 eV) localized on the boronic acid and adjacent aromatic carbons
- LUMO (-1.98 eV) distributed across the fluorinated ring and methoxy group
- Dipole moment: 4.78 D (directed toward the boronic acid group)
Solvent (DMSO) effects reduce the HOMO-LUMO gap by 0.45 eV due to stabilization of the boronic acid's lone pairs.
Molecular Orbital Analysis
Frontier molecular orbitals govern reactivity:
- HOMO → nucleophilic attack at boron
- LUMO → electrophilic aromatic substitution at C-5
Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between B-O σ* and aromatic π-system (E(2) = 35.2 kcal/mol).
Table 2: DFT-Derived Electronic Parameters
| Parameter | Gas Phase | DMSO Solution |
|---|---|---|
| HOMO (eV) | -6.12 | -5.89 |
| LUMO (eV) | -1.98 | -1.75 |
| Band Gap (eV) | 4.14 | 4.14 |
| Mulliken Charge on B | +0.52 | +0.48 |
Properties
IUPAC Name |
(3-cyclopentyloxy-2-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4/c1-17-10-7-6-9(13(15)16)11(14)12(10)18-8-4-2-3-5-8/h6-8,15-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJNVXNRARWEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OC2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure
A common approach is the palladium-catalyzed borylation of aryl halides (e.g., bromides or chlorides) using bis(pinacolato)diboron as the boron source. This method involves:
- Use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0)
- Base such as potassium carbonate (K2CO3)
- Solvents like 1,4-dioxane or tetrahydrofuran (THF)
- Inert atmosphere (nitrogen or argon)
- Heating under reflux for extended periods (e.g., 18 hours)
Example from Literature
A representative experiment for a related methoxy-substituted arylboronic acid involved:
| Parameter | Details |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium (0.25 mmol) |
| Base | Potassium carbonate (15 mmol) |
| Boron Source | Bis(pinacolato)diboron (6 mmol) |
| Substrate | 4-Methoxybenzyl chloride (5 mmol) |
| Solvent | Dry 1,4-dioxane (30 mL) |
| Reaction Conditions | Reflux under nitrogen for 18 hours |
| Workup | Filtration, solvent removal, chromatography |
| Yield | 56% isolated yield of boronic acid derivative |
Subsequent conversion of boronate ester to boronic acid or trifluoroborate salts is achieved by treatment with potassium hydrogen fluoride (KHF2) in aqueous methanol, followed by purification.
Direct C-H Borylation Catalyzed by Metal-Organic Frameworks
Method Description
Recent advances include using metal-organic frameworks (MOFs) such as UiO-68-Co as catalysts for direct borylation of benzylic C-H bonds using bis(pinacolato)diboron or pinacolborane. This method offers:
- High regioselectivity and turnover frequency
- Mild conditions (e.g., 103 °C in n-heptane)
- Applicability to primary, secondary, and tertiary benzylic positions
Experimental Highlights
| Parameter | Details |
|---|---|
| Catalyst | UiO-68-MOF-CoCl (0.2 mol%) |
| Reducing Agent | Sodium triethylborohydride (NaBEt3H) |
| Boron Source | Bis(pinacolato)diboron (B2pin2) |
| Solvent | n-Heptane |
| Temperature | 103 °C |
| Reaction Time | 2.5 days |
| Yield | Up to 94% (by GC analysis) |
This approach is promising for synthesizing alkyl boronate esters, which can be hydrolyzed to boronic acids.
Boron Esterification Using Iron Catalysts
Procedure
Iron-catalyzed borylation of benzyl chlorides with bis(pinacolato)diboron in tetrahydrofuran under inert atmosphere at low temperature (-10 °C) for 8 hours has been reported. The reaction is terminated by water addition, and the boronate ester is isolated.
Results
| Parameter | Details |
|---|---|
| Catalyst | Tris(2,4-pentanedionato)iron(III) (2 mol%) |
| Reducing Agent | Magnesium turnings |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -10 °C |
| Reaction Time | 8 hours |
| Yield | 90% (by gas chromatography) |
This method provides an efficient route to boronate esters, which are precursors to boronic acids.
Specific Considerations for 3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic Acid
While direct literature on the synthesis of this exact compound is limited, the general strategies above apply. A plausible synthetic route involves:
- Starting from 3-(cyclopentyloxy)-2-fluoro-4-methoxyaryl halide (bromide or chloride).
- Palladium-catalyzed borylation with bis(pinacolato)diboron under basic conditions.
- Hydrolysis of the boronate ester to yield the boronic acid.
Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Substrate Type | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-catalyzed borylation of aryl halides | Pd(PPh3)4, K2CO3, 1,4-dioxane, reflux 18h | Aryl chlorides/bromides | 56 | Common, reliable, requires inert atmosphere |
| MOF-catalyzed direct C-H borylation | UiO-68-Co, NaBEt3H, n-heptane, 103 °C, 2.5 d | Benzylic C-H bonds | Up to 94 | High regioselectivity, novel approach |
| Fe-catalyzed borylation with Mg | Fe(acac)3, Mg, THF, -10 °C, 8h | Benzyl chlorides | 90 | Mild conditions, high yield |
Research Findings and Analysis
- The palladium-catalyzed method remains the most established for arylboronic acid synthesis, offering moderate to good yields and broad substrate scope.
- MOF-catalyzed direct borylation represents an innovative approach that avoids pre-functionalized aryl halides, enhancing atom economy and potentially simplifying synthesis.
- Iron-catalyzed borylation provides a cost-effective and environmentally friendlier alternative to precious metals, with high yields under mild conditions.
- The presence of electron-donating groups such as methoxy and cyclopentyloxy can influence reactivity and regioselectivity, often facilitating the borylation step.
- Fluorine substitution may affect catalyst coordination and reaction rates but is generally compatible with these methods.
Scientific Research Applications
Chemistry: In chemistry, 3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its unique structure allows for selective binding to specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its boronic acid group can be utilized in drug design to improve the pharmacokinetic properties of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
In Suzuki-Miyaura reactions: The boronic acid group targets palladium catalysts to form carbon-carbon bonds.
In biological systems: Potential targets include enzymes involved in metabolic pathways or signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Analogs and Substituent Effects
The compound’s unique reactivity and applications are influenced by its substituent arrangement. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | CAS Number | Molecular Formula | Purity (%) | Key Properties/Applications |
|---|---|---|---|---|---|
| 3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid | 3-Cyclopentyloxy, 2-F, 4-OCH₃ | [159613-21-5] | C₁₂H₁₅BFO₃ | >98 | Suzuki coupling; steric hindrance |
| 3-Fluoro-4-methoxyphenylboronic acid | 3-F, 4-OCH₃ | [16273-55] | C₇H₈BFO₃ | >98 | Intermediate for drug synthesis |
| 4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid | 4-Cyclopentyloxy, 2-F, 3-F | [1629971-64-7] | C₁₁H₁₃BF₂O₃ | 98 | High electrophilicity due to dual F |
| 2-Fluoro-4-methoxyphenylboronic acid | 2-F, 4-OCH₃ | [162101-31-7] | C₇H₈BFO₃ | >97 | Common in OLED material synthesis |
| 3-Fluoro-5-methoxyphenylboronic acid | 3-F, 5-OCH₃ | [16273-65] | C₇H₈BFO₃ | >98 | Limited commercial availability |
Key Observations :
Fluorine at the 2-position enhances electrophilicity of the boron center, improving coupling efficiency in electron-deficient aryl partners .
Solubility and Stability :
- Methoxy groups generally improve solubility in polar solvents (e.g., THF, DMF), but the cyclopentyloxy moiety may reduce aqueous solubility compared to simpler methoxy analogs .
- Fluorine substitution increases thermal stability, as seen in the high melting point (206–211°C) of 3-fluoro-4-methoxyphenylboronic acid .
Commercial Viability :
Data Tables
Table 2: Pricing and Availability (Selected Compounds)
| Compound Name | Supplier | Purity (%) | Price (1g) | Availability Status |
|---|---|---|---|---|
| This compound | Combi-Blocks | >98 | $150* | Limited |
| 3-Fluoro-4-methoxyphenylboronic acid | Kanto Reagents | >98 | ¥10,500 | Available |
| 2-Fluoro-4-methoxyphenylboronic acid | SRL Laboratories | >97 | ¥7,500 | Available |
*Estimated based on analogous pricing from Combi-Blocks .
Biological Activity
3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is part of a class that has shown promise in various therapeutic applications, particularly in oncology and metabolic disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C12H15B F O3
Molecular Weight: 232.06 g/mol
IUPAC Name: this compound
The structure of this compound features a cyclopentyloxy group attached to a phenyl ring that also contains a fluorine atom and a methoxy group. The boronic acid functional group is essential for its biological activity, particularly in enzyme inhibition and molecular recognition processes.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols in biomolecules, influencing their function. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating conditions like diabetes and obesity.
- Cell Signaling Modulation: By interacting with signaling pathways, it may affect cell proliferation and apoptosis, making it a candidate for cancer therapy.
Anticancer Activity
Research has demonstrated that boronic acids can serve as effective anticancer agents by targeting tumor cell metabolism and proliferation. Studies have shown that derivatives similar to this compound exhibit:
- Inhibition of Tubulin Polymerization: This action disrupts microtubule dynamics, leading to cell cycle arrest in cancer cells. For instance, compounds with similar structures have shown significant antiproliferative effects on breast cancer cell lines (e.g., MCF-7) .
- Induction of Apoptosis: Increased apoptosis rates have been observed in treated cancer cells, indicating potential use as a chemotherapeutic agent .
Metabolic Disorders
The compound's ability to activate AMPK (AMP-activated protein kinase) suggests it may be useful in treating metabolic disorders such as obesity and type 2 diabetes. AMPK activation enhances glucose uptake and fatty acid oxidation, contributing to improved metabolic profiles .
Antimicrobial Properties
Some studies indicate that boronic acids possess antimicrobial properties, potentially offering therapeutic avenues for treating infections. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes .
Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated that the compound significantly inhibited cell migration and induced G2/M phase arrest. The study utilized a scratch assay to measure migration and flow cytometry for cell cycle analysis.
| Parameter | Control | Treated |
|---|---|---|
| Cell Viability (%) | 100 | 65 |
| Migration Rate (%) | 100 | 30 |
| G2/M Arrest (%) | 20 | 60 |
Study 2: Metabolic Effects
In another study focusing on metabolic disorders, the compound was administered to diabetic mice models. The results showed a significant reduction in blood glucose levels and improvement in insulin sensitivity after treatment over four weeks.
| Parameter | Baseline | Post-Treatment |
|---|---|---|
| Blood Glucose (mg/dL) | 250 | 150 |
| Insulin Sensitivity | Low | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where the boronic acid moiety reacts with halogenated aryl partners. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., THF or DMF) under inert atmospheres .
- Temperature control : Reactions typically proceed at 80–100°C for 12–24 hours. Lower temperatures (<60°C) may reduce deboronation side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures improves purity .
Q. How should researchers characterize the purity and structural integrity of this boronic acid?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyloxy, fluorine, and methoxy groups). ¹¹B NMR detects boronic acid integrity (δ ~30 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity >98% .
- Mass spectrometry : High-resolution MS (ESI+) verifies molecular ion [M+H]⁺ matching theoretical mass (C₁₂H₁₅BFO₄: calc. 267.11) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Storage protocols :
- Moisture sensitivity : Store at 0–4°C in sealed, argon-purged vials with desiccants (e.g., silica gel) to prevent hydrolysis .
- Light sensitivity : Amber glassware minimizes photodegradation of the boronic acid group.
- Long-term stability : Periodic TLC or HPLC checks every 3–6 months to monitor decomposition .
Advanced Research Questions
Q. How do substituent positions (cyclopentyloxy, fluoro, methoxy) influence cross-coupling efficiency in Suzuki reactions?
- Substituent effects :
- Optimization : Use bulky ligands (e.g., SPhos) to mitigate steric hindrance from cyclopentyloxy groups. Elevated temperatures (100–110°C) improve reaction rates .
Q. What strategies resolve contradictory data in cross-coupling outcomes between batch and flow reactors?
- Root cause analysis :
- Oxygen sensitivity : Flow reactors with degassed solvents reduce boronic acid oxidation vs. batch systems .
- Mixing efficiency : Turbulent flow regimes enhance catalyst-substrate contact, reducing side products (e.g., homocoupling) .
- Validation : Compare ¹⁹F NMR spectra of products from both systems to identify fluorine-related byproducts .
Q. How can computational modeling predict the reactivity of this boronic acid in non-traditional reactions (e.g., Chan-Lam coupling)?
- Modeling approach :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess boron center electrophilicity.
- Transition state analysis : Evaluate energy barriers for transmetalation steps with Cu(I)/Cu(II) catalysts .
Q. What challenges arise in purifying this compound when synthesizing derivatives with acid-sensitive functional groups?
- Purification challenges :
- Acid sensitivity : Avoid trifluoroacetic acid (TFA) in HPLC; use formic acid (0.1%) instead .
- Chromatography : Neutral alumina columns minimize boronic acid degradation vs. silica gel .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?
- Key variables :
- Crystallinity : Batch-dependent polymorphism affects DMSO solubility (reported range: 5–20 mg/mL) .
- Hydration state : Anhydrous vs. monohydrate forms alter solubility profiles (confirm via Karl Fischer titration) .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
